molecular formula C18H19N3O2S B11604025 N'-pentanoyl-10H-phenothiazine-10-carbohydrazide

N'-pentanoyl-10H-phenothiazine-10-carbohydrazide

Cat. No.: B11604025
M. Wt: 341.4 g/mol
InChI Key: FSBYKDQMXHSWAO-UHFFFAOYSA-N
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Description

N’-pentanoyl-10H-phenothiazine-10-carbohydrazide is a compound derived from phenothiazine, a heterocyclic compound with a wide range of applications in medicinal chemistry. Phenothiazine derivatives have been extensively studied for their biological activities, including antipsychotic, antiemetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-pentanoyl-10H-phenothiazine-10-carbohydrazide typically involves the acylation of phenothiazine derivatives. One common method is the reaction of phenothiazine-10-carbohydrazide with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of N’-pentanoyl-10H-phenothiazine-10-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-pentanoyl-10H-phenothiazine-10-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-pentanoyl-10H-phenothiazine-10-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-pentanoyl-10H-phenothiazine-10-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-pentanoyl-10H-phenothiazine-10-carbohydrazide is unique due to its specific structural modifications, which can enhance its biological activity and selectivity. The presence of the pentanoyl group and carbohydrazide moiety can influence its pharmacokinetic properties and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N'-pentanoylphenothiazine-10-carbohydrazide

InChI

InChI=1S/C18H19N3O2S/c1-2-3-12-17(22)19-20-18(23)21-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)21/h4-11H,2-3,12H2,1H3,(H,19,22)(H,20,23)

InChI Key

FSBYKDQMXHSWAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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